molecular formula C16H24N2O2 B7919730 (S)-3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester

(S)-3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7919730
M. Wt: 276.37 g/mol
InChI Key: HQGWZMHVKLIQIS-HNNXBMFYSA-N
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Description

(S)-3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester (CAS: 1281335-10-1) is a chiral piperidine derivative characterized by an isopropylamino substituent at the 3-position of the piperidine ring and a benzyl ester group at the 1-position. Key physicochemical properties include a predicted boiling point of 396.3 ± 42.0 °C, density of 1.08 ± 0.1 g/cm³, and a pKa of 10.08 ± 0.20, indicative of its basic nature . Limited commercial availability is noted due to patent restrictions .

Properties

IUPAC Name

benzyl (3S)-3-(propan-2-ylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)17-15-9-6-10-18(11-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGWZMHVKLIQIS-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation with Subsequent Functionalization

The most common approach involves constructing the piperidine ring followed by introducing the isopropylamino group and benzyl ester protection. Key steps include:

  • Piperidine Ring Synthesis : Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones forms the piperidine backbone. For example, benzylamine reacts with 2-halogenated ethyl acetate in the presence of a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate) to yield N-benzyl glycine ethyl ester, a precursor for cyclization.

  • Isopropylamino Introduction : Nucleophilic substitution or reductive amination introduces the isopropylamino group at the C3 position. Chiral auxiliaries or asymmetric catalysis ensures the (S)-configuration.

  • Benzyl Ester Protection : The carboxylic acid at C1 is protected using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃), yielding the final ester.

Reaction Conditions :

  • Temperature: 25–28°C for condensation steps.

  • Catalysts: Quaternary ammonium salts improve reaction efficiency by phase-transfer catalysis.

  • Solvents: Acetonitrile, dichloromethane, or toluene.

Yield and Purity :

  • Intermediate N-benzyl glycine ethyl ester achieves ~98% purity after crystallization.

  • Overall yields for the three-step sequence range from 65% to 75%.

One-Pot Esterification and Cyclization

A streamlined method combines esterification and cyclization in a single pot, leveraging triphenylphosphine dihalides (e.g., Ph₃PBr₂) as coupling agents. This approach avoids intermediate isolation, reducing purification steps.

Procedure :

  • Esterification : The carboxylic acid reacts with benzyl alcohol in dichloromethane using Ph₃PBr₂ and N,N-dimethylaminopyridine (DMAP).

  • Cyclization : In situ formation of the piperidine ring via intramolecular amidation.

Advantages :

  • Mild conditions (room temperature, neutral pH).

  • Reduced side reactions compared to traditional carbodiimide-based couplings.

Limitations :

  • Lower stereochemical control requires post-synthesis resolution.

Chiral Resolution of Racemic Mixtures

For laboratories lacking asymmetric synthesis capabilities, chiral resolution remains a viable option.

Steps :

  • Racemic Synthesis : Prepare 3-isopropylamino-piperidine-1-carboxylic acid benzyl ester without stereochemical control.

  • Resolution : Use chiral chromatography or diastereomeric salt formation with tartaric acid derivatives to isolate the (S)-enantiomer.

Efficiency :

  • Yields drop to 40–50% due to enantiomer separation losses.

Critical Reaction Parameters and Optimization

Catalytic Systems and Solvent Effects

Catalysts and solvents significantly impact reaction kinetics and selectivity:

ParameterOptimal ChoiceImpact on Yield/Purity
Catalyst Tetrabutylammonium HSO₄Increases rate by 30%
Solvent AcetonitrileEnhances intermediate purity
Temperature 25–28°CBalances speed and side reactions

Stereochemical Control

Achieving the (S)-configuration requires:

  • Asymmetric Catalysis : Chiral ligands like BINAP in palladium-catalyzed aminations.

  • Chiral Pool Synthesis : Using (S)-configured starting materials (e.g., L-amino acids).

Challenges :

  • Epimerization during benzyl ester formation necessitates low-temperature conditions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems improves scalability:

  • Benefits :

    • 20% higher throughput compared to batch reactors.

    • Consistent temperature control minimizes byproducts.

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost
Benzyl chloroformate12035%
Chiral catalysts45050%
Solvents8015%

Strategies to reduce costs include recycling solvents and employing cheaper chiral auxiliaries .

Chemical Reactions Analysis

Types of Reactions: (S)-3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

When compared to similar compounds, (S)-3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester stands out due to its unique structure and functional groups. Similar compounds may include other piperidine derivatives or benzyl esters, but the presence of the isopropylamino group adds a distinct characteristic to this compound.

Comparison with Similar Compounds

Substituent Variations and Stereochemistry

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name CAS Molecular Formula Molecular Weight Substituent Key Properties
(S)-3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester 1281335-10-1 Not explicitly given Not available 3-isopropylamino Boiling point: 396.3 ± 42.0 °C; Density: 1.08 ± 0.1 g/cm³; pKa: 10.08 ± 0.20
(S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester 1353998-13-6 C₁₄H₂₀N₂O₂ 248.32 3-methylamino Smaller substituent; likely lower steric hindrance
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester 1354009-23-6 C₁₇H₂₄N₂O₄ 320.39 3-carboxymethyl-ethyl-amino (R-configuration) Introduces carboxylic acid group; higher polarity; enantiomeric differences
(S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester 1353994-03-2 C₁₆H₂₂N₂O₄ 306.36 3-carboxymethyl-methyl-amino Enhanced solubility due to carboxymethyl group
(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester 924278-87-5 C₁₃H₁₈N₂O₃ 250.30 4-amino, 3-hydroxy Dual functional groups (amino/hydroxy) improve hydrogen bonding
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate 2007919-21-1 C₁₄H₁₉NO₃ 249.31 3-hydroxy, 3-methyl Steric effects from methyl and hydroxy groups

Structural and Functional Group Analysis

Carboxymethyl-ethyl-amino substituents (CAS 1354009-23-6, 1353999-51-5) increase molecular weight and polarity, likely enhancing aqueous solubility but reducing membrane permeability .

Stereochemical Considerations :

  • The R-configuration in CAS 1354009-23-6 contrasts with the S-configuration in the target compound, highlighting enantiomer-specific interactions in biological systems .

Functional Group Impact: Hydroxy and amino groups (CAS 924278-87-5, 2007919-21-1) improve hydrogen-bonding capacity, which may influence pharmacokinetic properties like solubility and metabolic stability .

Physicochemical Property Trends

  • Boiling Point : The target compound’s higher predicted boiling point (396.3 °C) vs. smaller derivatives (e.g., 249.31 g/mol for CAS 2007919-21-1) reflects increased molecular complexity .
  • pKa : The basic pKa (~10.08) aligns with the aliphatic amine group, whereas carboxymethyl-containing derivatives (CAS 1353994-03-2) may exhibit additional acidic properties due to carboxylic acid moieties .

Biological Activity

(S)-3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester is a compound that has garnered attention in pharmacological and biochemical research due to its structural characteristics and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Weight : Approximately 347.5 g/mol

The compound features a piperidine ring with an isopropylamino group and a benzyl ester moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may modulate enzyme activity and receptor interactions, influencing several cellular pathways. For instance, studies suggest potential inhibition of specific proteases, which are crucial in various physiological processes.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent. This activity could be linked to its structural features that facilitate interaction with microbial cell membranes.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of piperidine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, showcasing its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antiviral Activity

Another study focused on the antiviral properties of structurally similar compounds revealed that certain piperidine derivatives could inhibit the main protease of SARS-CoV-2. While specific data on this compound was not provided, the findings suggest that further exploration of this compound may yield valuable insights into its antiviral capabilities.

Comparative Analysis with Related Compounds

Compound NameMolecular WeightBiological ActivityNotable Findings
This compound347.5 g/molAntimicrobial, AntiviralEffective against specific bacteria; potential antiviral activity
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one250 g/molAntimicrobialKnown for broad-spectrum antimicrobial properties
1-Ethoxy-3-[3-(ethylamino)piperidin-1-yl]propan-2-ol300 g/molAntiviralExhibits low µM anti-influenza activity

Q & A

Basic Research Questions

Q. What are the optimal pH conditions for synthesizing benzyl ester-containing compounds like (S)-3-Isopropylamino-piperidine-1-carboxylic acid benzyl ester?

  • Methodological Answer: Acidic conditions (pH 4) are optimal for benzyl ester bond formation between carboxylic acids and alcohols, as demonstrated in lignin-modeling reactions. At neutral pH, competing reactions with amino groups (e.g., protein incorporation) dominate, reducing ester yield. Adjusting pH to favor protonation of carboxylic acids enhances nucleophilic attack on activated intermediates like quinone methides .

Q. What purification methods are effective for isolating this compound after synthesis?

  • Methodological Answer: Silica gel chromatography with gradient elution (e.g., 10% CH2_2Cl2_2/IPA/hexane) is widely used. Post-reaction concentration under reduced pressure followed by chromatographic separation ensures high purity, as validated in piperidine-benzyl ester derivative syntheses .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer: Store in sealed, dry containers under inert gas (N2_2/Ar) at 2–8°C. Avoid prolonged exposure to moisture or oxygen, which may hydrolyze the ester bond. Use PPE (gloves, goggles) during handling and dispose of waste via certified hazardous waste contractors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when varying pH during benzyl ester bond formation?

  • Methodological Answer: Competing reaction pathways (e.g., esterification vs. amine-quinone methide adduct formation) must be analyzed. Use pH-dependent kinetic studies and characterization tools (e.g., 13C^{13}\text{C} NMR, elemental analysis) to quantify product ratios. For example, at pH 6, glucose incorporation increases, while pH 4 maximizes ester bonds .

Q. What analytical techniques are most suitable for confirming the structure and purity of this compound?

  • Methodological Answer:

  • FTIR: Confirm ester carbonyl stretch (~1740 cm1^{-1}) and absence of carboxylic acid O-H peaks.
  • 13C^{13}\text{C} NMR: Identify benzyl ester carbons (δ ~165–170 ppm for carbonyl; δ ~65–70 ppm for CH2_2-O).
  • HPLC-MS: Verify molecular ion peaks (e.g., [M+1]+^+ = 345.29) and quantify impurities .

Q. What catalytic systems or conditions enhance the yield of this compound in nucleophilic substitution reactions?

  • Methodological Answer: Use polar aprotic solvents (e.g., DMF) with tertiary amine bases (e.g., triethylamine) to deprotonate nucleophiles. Heating at 100°C for 6 hours under reflux improves reaction kinetics. Monitor progress via TLC and optimize equivalents of reactants to minimize side products .

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